2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an allylthio group, a dichlorophenyl group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Dichlorophenyl and Phenyl Groups: The dichlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile and reacts with electrophilic reagents such as chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-5-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(Methylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole: Contains a methylthio group instead of an allylthio group, which may affect its reactivity and biological properties.
2-(Allylthio)-5-(3,4-dichlorophenyl)-1H-imidazole: Lacks the phenyl group, which may influence its overall structure and function.
Uniqueness
2-(Allylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is unique due to the presence of both the allylthio and dichlorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2S/c1-2-10-23-18-21-12-17(13-8-9-15(19)16(20)11-13)22(18)14-6-4-3-5-7-14/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIJGKESLQGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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